2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine
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Overview
Description
2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine is a chemical compound with the molecular formula C₉H₁₃N₃. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrimidine derivatives
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents, particularly as inhibitors of protein kinases such as PLK4.
Biology: The compound is studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. For example, as a PLK4 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby disrupting centriole duplication and cell division. This can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidin-2-amine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and have potential anticancer applications.
Uniqueness
2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a dimethylcyclopropyl group, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H13N3/c1-9(2)5-6(9)8-11-4-3-7(10)12-8/h3-4,6H,5H2,1-2H3,(H2,10,11,12) |
InChI Key |
BBBVOLZAIUCRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=NC=CC(=N2)N)C |
Origin of Product |
United States |
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